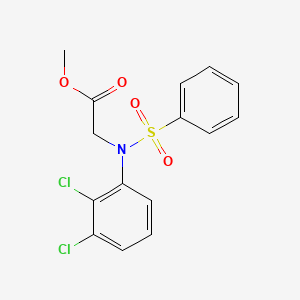

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

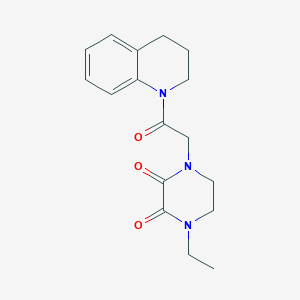

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold . It has been used for plant disease management . Derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .

Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction . This reaction was used to create 59 derivatives of the scaffold for plant disease management .

Chemical Reactions Analysis

The Castagnoli–Cushman reaction was used in the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- An innovative approach to the synthesis of 1,4-Benzodiazepine-2,5-diones from 3-aminoquinoline-2,4-diones through base-promoted ring expansion under mild conditions has been reported, highlighting the compound's potential as a precursor in synthesizing complex molecular frameworks (Křemen et al., 2017).

- The synthesis of new derivatives of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, from condensation reactions involving amino chromones and quinolones, showcases the compound's role in generating novel heterocyclic systems (Halim & Ibrahim, 2017).

- Research on the synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through activated Pictet-Spengler reactions provides insights into the creation of new classes of quinones, demonstrating the compound's utility in expanding the chemical space of quinone derivatives (Shinkevich et al., 2011).

Theoretical and Computational Studies

- Detailed DFT calculations and molecular modeling have been employed to investigate the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties of novel compounds derived from the base compound, illustrating the utility of computational methods in understanding and predicting the properties of new chemical entities (El-Azab et al., 2017).

Applications in Medicinal Chemistry

- The development of novel 1,4-Benzoxazin-3(4H)-one derivatives with varying activities at 5-HT1A and 5-HT2A receptors demonstrates the potential of structurally related compounds in the design of new therapeutic agents with specific receptor profiles (Mokrosz et al., 1999).

Material Science Applications

- The synthesis of highly fluorescent and photostable polynorbornenes incorporating naphthalimide-functionalized derivatives highlights the application of related compounds in materials science, particularly in the creation of novel polymeric materials with desirable optical properties (Hollauf et al., 2016).

Wirkmechanismus

Target of action

Compounds with a 3,4-dihydroquinolin-1(2H)-one scaffold have been found to exhibit antioomycete activity against the phytopathogen Pythium recalcitrans .

Mode of action

The mode of action of these compounds might involve the disruption of the biological membrane systems of the target organism

Result of action

The primary result of the action of these compounds is the inhibition of growth of certain phytopathogens . This could potentially be used for plant disease management.

Zukünftige Richtungen

The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives . This provides crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Eigenschaften

IUPAC Name |

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-18-10-11-19(17(23)16(18)22)12-15(21)20-9-5-7-13-6-3-4-8-14(13)20/h3-4,6,8H,2,5,7,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNJKQILFNGZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)

![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)

![methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2962256.png)

![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)